Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate
Overview
Description
Molecular Structure Analysis
The InChI code for Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate is 1S/C9H13NO3/c1-2-8(11)10-5-3-7(4-6-10)9(12)13/h2,7H,1,3-6H2,(H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate is a powder . Unfortunately, I could not find more detailed physical and chemical properties from the web search results.Scientific Research Applications
Synthesis and Antibacterial Activity
Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate is involved in the synthesis of various compounds with antibacterial properties. For instance, Al-Adiwish et al. (2012) demonstrated the synthesis of thiophenes using related piperidine structures, highlighting their potential in creating antibacterial agents. These synthesized compounds were characterized and tested for antibacterial activities, suggesting the role of sodium 1-(prop-2-enoyl)piperidine-4-carboxylate derivatives in pharmaceutical chemistry (Al-Adiwish et al., 2012).
Electrochemical Oxidation and Organic Synthesis
The compound also plays a role in the electrochemical oxidation processes. Elinson et al. (2006) investigated the indirect electrochemical oxidation of 1-N-substituted piperidin-4-ones, which are closely related to sodium 1-(prop-2-enoyl)piperidine-4-carboxylate. This research highlights its application in organic synthesis, specifically in the production of α-hydroxyketals and other organic compounds (Elinson et al., 2006).
Anticancer Agent Synthesis
In the field of cancer research, sodium 1-(prop-2-enoyl)piperidine-4-carboxylate derivatives are investigated for their potential as anticancer agents. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. This research indicates the compound's relevance in developing new treatments for cancer (Rehman et al., 2018).
Pharmaceutical Applications
Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate also has potential in various pharmaceutical applications. Huber et al. (2012) outlined the development of a sodium hydrogen exchanger inhibitor starting from a compound structurally related to sodium 1-(prop-2-enoyl)piperidine-4-carboxylate. This work underscores its relevance in drug development, particularly for heart failure treatment (Huber et al., 2012).
Safety And Hazards
properties
IUPAC Name |
sodium;1-prop-2-enoylpiperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.Na/c1-2-8(11)10-5-3-7(4-6-10)9(12)13;/h2,7H,1,3-6H2,(H,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHKNPJXQZZEAI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate | |
CAS RN |
1423031-89-3 | |
Record name | sodium 1-(prop-2-enoyl)piperidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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